molecular formula C19H32N2S B4591926 N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea

N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea

Cat. No.: B4591926
M. Wt: 320.5 g/mol
InChI Key: DGFQGRMGWXCLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea is a useful research compound. Its molecular formula is C19H32N2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.22862020 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation Phenomena in Polymers

An N,N′-diaryl urea based conjugated polymer model system studies the aggregation phenomenon in poly(phenyleneethynylenes) (PPEs) using N,N′-diphenyl urea as a model. This research demonstrates how modifications to the urea structure can mimic the aggregated and unaggregated states of PPEs, highlighting the role of structural design in polymer science and materials engineering (Ricks et al., 2004).

Antiviral Activity

Structure-activity relationship of diphenylthiourea antivirals explores the relationship between the chemical structure of N,N'-diphenylthioureas and their antiviral activity. The study identifies key structural features essential for antiviral effects, suggesting that modifications to the thiourea moiety can lead to significant biological activity (Galabov et al., 1980).

Catalysis and Polymerization

Development of an arylthiobismuthine cocatalyst in organobismuthine-mediated living radical polymerization demonstrates the use of thiobismuthine derivatives in polymerization processes to synthesize high molecular weight polystyrenes and polyacrylates. This research underscores the utility of thiourea derivatives in facilitating controlled polymerization reactions (Kayahara & Yamago, 2009).

Corrosion Inhibition

Investigation of ammonium (2,4-dimethylphenyl)-dithiocarbamate as a new, effective corrosion inhibitor for mild steel explores the corrosion inhibition properties of a methyl substituted phenyl containing dithiocarbamate compound. This study illustrates how derivatives of thiourea can offer protective benefits against corrosion, highlighting potential applications in materials science and engineering (Kıcır et al., 2016).

DNA Interaction and Biological Screening

Synthesis, characterization, biological screenings and interaction with calf thymus DNA of a novel azomethine reports on the synthesis of an azomethine derivative and its significant biological activities including interaction with DNA. This research indicates the potential of thiourea derivatives in biomedical applications, including drug design and molecular biology studies (Sirajuddin et al., 2012).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1,1-dipentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2S/c1-5-7-9-13-21(14-10-8-6-2)19(22)20-18-12-11-16(3)15-17(18)4/h11-12,15H,5-10,13-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFQGRMGWXCLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=S)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Reactant of Route 3
Reactant of Route 3
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Reactant of Route 4
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Reactant of Route 5
Reactant of Route 5
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Reactant of Route 6
Reactant of Route 6
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.